B-RafV600E Enzymatic Potency Compared to Clinically Approved Type I Inhibitors
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea inhibits recombinant B-RafV600E kinase activity with an IC50 of 1 nM . In comparison, the type I inhibitor vemurafenib exhibits an IC50 of 31 nM against B-RafV600E in comparable enzymatic assays [1], while dabrafenib shows an IC50 of 0.8 nM [2]. The compound thus demonstrates approximately 31-fold greater enzymatic potency than vemurafenib and equipotency with dabrafenib, but achieves this through a mechanistically distinct DFG-out binding mode [REFS-1, REFS-3].
| Evidence Dimension | Enzymatic IC50 against B-RafV600E |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Vemurafenib IC50 = 31 nM; Dabrafenib IC50 = 0.8 nM |
| Quantified Difference | 31-fold more potent than vemurafenib; approximately equipotent with dabrafenib |
| Conditions | Recombinant B-RafV600E kinase assay (Calbiochem specification); comparator data from published biochemical assays |
Why This Matters
This potency level makes the compound suitable for experimental systems where maximal target engagement at low nanomolar concentrations is required, while its DFG-out binding provides a tool for probing allosteric mechanisms distinct from type I inhibitors.
- [1] Bollag G, et al. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. 2010;467:596-599. Vemurafenib B-RafV600E IC50 = 31 nM. View Source
- [2] King AJ, et al. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, and clinical correlation. PLoS One. 2013;8(7):e67583. Dabrafenib B-RafV600E IC50 = 0.8 nM. View Source
